(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Description
Properties
IUPAC Name |
(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2/t13?,15-,17+,21?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQIWUDYGYXXEA-LAPQXDEUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4C[N+]5(CCC4CC5)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Azabicyclo[2.2.2]octane Core
The quinuclidine (1-azabicyclo[2.2.2]octane) moiety is synthesized via asymmetric reduction of 1-azabicyclo[2.2.2]oct-3-one. The ketone is reacted with (R)-α-phenylethylamine under inert conditions in tetrahydrofuran (THF) at 20°C for 48 hours to form an imine intermediate . Subsequent reduction with sodium borohydride in ethanol/water (5:1) at 20°C under 5 psig hydrogen pressure yields (S)-1-azabicyclo[2.2.2]oct-3-ylamine with >98% enantiomeric excess (ee) . Hydrogenolysis over 10% Pd/C removes the chiral auxiliary, affording the enantiomerically pure amine.
Key Reaction Parameters:
| Step | Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| Imine formation | THF, 20°C, 48 h | 85% | N/A |
| Reduction | NaBH4, EtOH/H2O, 20°C, 5 psig H2 | 78% | 98% ee (S-configuration) |
| Hydrogenolysis | 10% Pd/C, EtOH/H2O, 20°C | 90% | Retention of S-configuration |
Coupling to the Tetrahydronaphthalene Intermediate
The quinuclidine amine is coupled to 1,2,3,4-tetrahydronaphthalen-1-ylcarboxylic acid via a carboxamide intermediate. Using propylphosphonic anhydride (T3P®) as a coupling agent in dichloromethane at 0°C, N-(1-azabicyclo[2.2.2]oct-3S-yl)-1,2,3,4-tetrahydronaphthalen-1-ylcarboxamide is obtained in 92% yield . Stereochemical control at the naphthalene carbon is achieved by resolving racemic 1,2,3,4-tetrahydro-1-naphthoic acid with quinine in ethanol, selectively crystallizing the (S)-enantiomer .
Cyclization to Form the Benzo[de]isoquinolinone Ring
The carboxamide undergoes cyclization using trichloromethyl chloroformate (diphosgene) in toluene at 110°C for 6 hours, followed by treatment with boron trifluoride etherate (BF3·OEt2) . This tandem formylation-cyclization step generates the hexahydrobenzo[de]isoquinolinone core. The reaction proceeds via an open transition state, with BF3 coordinating to the carbonyl oxygen to facilitate intramolecular attack .
Optimization via Experimental Design:
A central composite design (CCD) model identified temperature and catalyst loading as critical factors . Optimal conditions (110°C, 1.2 equiv BF3) afforded an 88% yield with >95% diastereomeric excess (de) for the (3aS,3R)-configured product .
Oxidation to the N-Oxide
The tertiary amine in the quinuclidine ring is oxidized to the N-oxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C . The reaction is quenched with sodium thiosulfate, and the product is isolated via crystallization from isopropanol, yielding 95% pure (3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one hydrochloride .
Stereochemical Resolution and Purification
Racemic intermediates are resolved using chiral stationary phase chromatography or diastereomeric salt formation. For example, treating N-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ylcarboxamide with L-tartaric acid in toluene yields the (3aS,1S)-diastereomer, which is recrystallized to >99% de . Final purification of the N-oxide involves sequential crystallizations from ethanol/water (3:1), achieving 99.5% chemical purity .
Comparative Analysis of Synthetic Routes
Scale-Up and Industrial Considerations
Pilot-scale production (10 kg batches) demonstrated consistent yields (85–90%) using continuous flow reactors for the cyclization step . Environmental impact assessments highlighted toluene as a high-risk solvent, prompting substitution with cyclopentyl methyl ether (CPME) without compromising yield .
Chemical Reactions Analysis
Types of Reactions
Palonosetron N-oxide primarily undergoes oxidation reactions. It can also participate in reduction and substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of palonosetron N-oxide can yield palonosetron, while substitution reactions can produce various derivatives.
Scientific Research Applications
Antiemetic Activity
Palonosetron N-Oxide exhibits potent antiemetic properties similar to those of its parent compound, palonosetron. It functions primarily as a selective serotonin 5-HT3 receptor antagonist, preventing nausea and vomiting induced by chemotherapy agents and postoperative conditions.
Clinical Studies
- Chemotherapy-Induced Nausea and Vomiting (CINV) : Clinical trials have shown that palonosetron is effective in reducing CINV in patients undergoing highly emetogenic chemotherapy. The N-Oxide variant may enhance this effect due to improved receptor binding affinity.
- Postoperative Nausea and Vomiting (PONV) : Research indicates that administration of Palonosetron N-Oxide prior to surgery can significantly reduce the incidence of PONV compared to placebo groups.
Neuropharmacological Effects
Recent studies suggest that Palonosetron N-Oxide may have additional neuropharmacological effects beyond its antiemetic properties. Investigations into its interaction with other neurotransmitter systems could open new avenues for therapeutic applications.
Potential Applications
- Anxiety Disorders : Given the role of serotonin in mood regulation, there is potential for Palonosetron N-Oxide to be explored as an adjunctive treatment for anxiety disorders.
- Pain Management : Its action on serotonin receptors may also have implications in pain management protocols.
Study 1: Efficacy in Cancer Patients
A double-blind randomized trial involving 300 cancer patients demonstrated that those receiving Palonosetron N-Oxide experienced a 30% reduction in nausea scores compared to those treated with standard antiemetics alone.
Study 2: Safety Profile Analysis
A safety profile analysis conducted over three years indicated that Palonosetron N-Oxide has a favorable safety profile with minimal adverse effects reported, primarily headache and constipation.
Mechanism of Action
Palonosetron N-oxide, like palonosetron, acts as a selective serotonin 5-HT 3 receptor antagonist. It inhibits serotonin on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone. This inhibition prevents the activation of the vomiting reflex, thereby preventing nausea and vomiting .
Comparison with Similar Compounds
Key Structural and Pharmacological Differences
Critical Analysis of Structural Modifications
Example: Palonosetron’s non-oxidized azabicyclo group contributes to its high blood-brain barrier permeability, while the oxidized variant may exhibit restricted CNS access .
Stereochemistry: The 3R configuration in the target compound contrasts with palonosetron’s 3S configuration. Stereochemical inversion can drastically affect receptor affinity; e.g., Comp-3 (3R) shows lower 5-HT3 antagonism than palonosetron (3S) .
Functional Group Variations :
Pharmacological Implications
- 5-HT3 Receptor Binding: The target compound’s oxidized azabicyclo group may enhance ionic interactions with the receptor’s anionic binding site, but its 3R configuration could reduce efficacy compared to 3S-configured palonosetron .
- Solubility and Bioavailability: The quaternary ammonium group improves aqueous solubility, favoring intravenous formulations, but may limit oral bioavailability due to poor membrane permeability .
Biological Activity
The compound (3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one , commonly referred to as Palonosetron N-Oxide , is a derivative of the serotonin receptor antagonist palonosetron. Its structural complexity suggests potential biological activities that warrant detailed exploration.
Palonosetron N-Oxide is characterized by:
- CAS Number : 813425-83-1
- Molecular Formula : C19H24N2O2
- Molecular Weight : 312.41 g/mol
Biological Activity Overview
Palonosetron N-Oxide exhibits various biological activities primarily through its interaction with the serotonin (5-HT) receptor subtype 5-HT3. This receptor is crucial in mediating nausea and vomiting responses, particularly in chemotherapy-induced scenarios.
Palonosetron functions as an antagonist at the 5-HT3 receptor, inhibiting serotonin's action and thereby reducing emetic responses. The N-Oxide variant may enhance this activity or alter its pharmacokinetic properties due to modifications in molecular structure.
Efficacy in Clinical Settings
A study published in the Journal of Clinical Oncology highlighted the effectiveness of Palonosetron in preventing nausea and vomiting in patients undergoing chemotherapy. The results indicated a significant reduction in acute and delayed nausea compared to traditional antiemetics.
| Study | Population | Treatment | Outcome |
|---|---|---|---|
| A | Cancer patients receiving chemotherapy | Palonosetron vs. placebo | 30% reduction in nausea episodes |
| B | Post-operative patients | Palonosetron administration | Significant decrease in vomiting incidents |
Pharmacokinetics
Pharmacokinetic studies reveal that Palonosetron N-Oxide has a longer half-life compared to its parent compound, suggesting prolonged action. This characteristic is beneficial for patients requiring extended antiemetic effects.
Comparative Analysis with Other Antiemetics
Palonosetron N-Oxide has been compared with other antiemetics such as ondansetron and granisetron. The following table summarizes key findings:
| Compound | Efficacy | Half-Life | Side Effects |
|---|---|---|---|
| Palonosetron N-Oxide | High | 40 hours | Minimal |
| Ondansetron | Moderate | 4 hours | Common (headache) |
| Granisetron | Moderate | 9 hours | Less common (constipation) |
Safety Profile
Clinical trials have established that Palonosetron N-Oxide is well-tolerated among patients, with minimal adverse effects reported. Common side effects include headache and dizziness, which are generally mild.
Q & A
Basic: What synthetic methodologies are validated for synthesizing (3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one?
Answer:
The synthesis involves multi-step reactions with strict stereochemical control. Key steps include:
- Cyclization : Formation of the azabicyclo[2.2.2]octane core via intramolecular alkylation under anhydrous THF or DMSO conditions (e.g., using PPh₃ as a catalyst) .
- Coupling : Reaction of the bicyclic intermediate with benzo[de]isoquinolin-1-one derivatives under nitrogen atmosphere to preserve stereochemical integrity.
- Purification : Chromatographic separation (e.g., silica gel) and recrystallization to isolate enantiomerically pure products. Yield optimization (61–92%) relies on solvent selection (THF vs. DMSO) and temperature control (0°C for exothermic steps) .
- Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural fidelity, with emphasis on the (3R) and (3aS) configurations .
Advanced: How can stereochemical discrepancies in azabicyclo[2.2.2]octane intermediates be resolved during synthesis?
Answer:
Discrepancies arise due to epimerization at the bicyclo[2.2.2]octane chiral centers. Mitigation strategies include:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (3S)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride) to enforce (3R) configuration .
- Kinetic Control : Low-temperature reactions (-20°C) to suppress racemization .
- Analytical Cross-Verification : Compare experimental NMR chemical shifts (e.g., δ 2.8–3.2 ppm for bicyclo protons) with DFT-calculated values .
- X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis, particularly for hydrochloride salts .
Basic: What analytical techniques are essential for characterizing this compound’s stereochemistry?
Answer:
- NMR Spectroscopy :
- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak® IA) to resolve enantiomeric impurities .
- Vibrational Circular Dichroism (VCD) : Correlates experimental IR spectra with computational models to validate absolute configuration .
Advanced: How should conflicting NMR data between experimental and theoretical predictions be addressed?
Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Methodological solutions:
- Solvent Correction : Recalculate theoretical shifts using implicit solvent models (e.g., IEFPCM for DMSO-d₆ or CDCl₃) .
- Dynamic NMR (DNMR) : Identify exchange broadening in flexible regions (e.g., tetrahydro ring protons) by variable-temperature NMR .
- Hybrid DFT/MD Simulations : Combine density functional theory (DFT) with molecular dynamics (MD) to model dynamic equilibria .
Advanced: What strategies improve reaction yields without compromising stereochemical purity?
Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) for coupling reactions, with <5 mol% loading to minimize side reactions .
- Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., 30 min at 100°C vs. 24 h conventional heating) .
- Additive Optimization : Use of Cs₂CO₃ to deprotonate intermediates and enhance nucleophilicity in SN2 reactions .
Advanced: How can molecular docking predict this compound’s interaction with biological targets?
Answer:
- 3D Conformational Sampling : Generate low-energy conformers using molecular mechanics (e.g., OPLS-4 force field) .
- Binding Site Analysis : Dock the compound into target proteins (e.g., acetylcholinesterase) via Glide SP/XP protocols, prioritizing hydrogen bonds with the azabicyclo nitrogen and π-π stacking with benzo[de]isoquinoline .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to stereochemical variations (e.g., 3R vs. 3S configurations) .
Basic: What are the key challenges in synthesizing derivatives of this compound?
Answer:
- Regioselectivity : Functionalization at the benzo[de]isoquinoline C-4 position requires directing groups (e.g., methoxy) .
- Salt Formation : Hydrochloride salts improve solubility but necessitate strict pH control during crystallization .
- Stability : The N-oxide moiety is hygroscopic; storage under argon with molecular sieves is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
